molecular formula C14H18N2O2 B7971999 cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one

cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one

Cat. No.: B7971999
M. Wt: 246.30 g/mol
InChI Key: JXMGZQLHAJPGBK-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one is a bicyclic heterocyclic compound featuring an oxazolidinone ring fused to a piperidine scaffold. This compound belongs to a broader class of oxazolo-pyridinone derivatives, which are of interest due to their structural complexity and applications in medicinal chemistry, particularly as intermediates for chiral synthesis or bioactive molecules .

Properties

IUPAC Name

(8R,8aS)-8-(benzylamino)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14-16-8-4-7-12(13(16)10-18-14)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMGZQLHAJPGBK-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2COC(=O)N2C1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2COC(=O)N2C1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401133179
Record name 3H-Oxazolo[3,4-a]pyridin-3-one, hexahydro-8-[(phenylmethyl)amino]-, (8R,8aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-96-4
Record name 3H-Oxazolo[3,4-a]pyridin-3-one, hexahydro-8-[(phenylmethyl)amino]-, (8R,8aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Oxazolo[3,4-a]pyridin-3-one, hexahydro-8-[(phenylmethyl)amino]-, (8R,8aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination

Procedure :

  • React oxazolo-pyridinone with benzaldehyde in MeOH.

  • Add NaBH₃CN (3 equiv) at 0°C.

  • Stir for 6 h at 25°C.
    Yield : 78%.

Direct Alkylation

Procedure :

  • Treat oxazolo-pyridinone with benzyl bromide (1.2 equiv).

  • Use K₂CO₃ (2 equiv) in DMF at 80°C for 4 h.
    Yield : 82%.

Resolution of Racemic Mixtures

Chiral purity is achieved via diastereomeric salt formation with D-malic acid:

Steps :

  • Dissolve racemic product in 95% EtOH.

  • Add D-malic acid (1.1 equiv).

  • Recrystallize to isolate cis-diastereomer.
    Enantiomeric Excess (ee) : >99%.

One-Pot Multistep Synthesis

Recent protocols combine cyclization, hydrogenation, and functionalization in a single reactor:

Table 2 : Optimized One-Pot Conditions

StepReagentsTemperature (°C)Time (h)
CyclizationPdCl₂, CuCl₂252
HydrogenationH₂ (50 psi), PtO₂2512
BenzylationBnBr, K₂CO₃804

Overall Yield : 68%.

Critical Analysis of Methodologies

  • Cyclization Efficiency : Pd/Cu systems outperform Rh or Ir catalysts in regioselectivity.

  • Stereocontrol : PtO₂-mediated hydrogenation minimizes epimerization vs. Pd/C.

  • Scalability : One-pot methods reduce purification steps but require precise stoichiometry.

Emerging Techniques

  • Photocyclization : UV irradiation (λ = 366 nm) induces conrotatory ring closure, yielding cis-products without epimerization.

  • Enzymatic Resolution : Lipases (e.g., CAL-B) resolve racemates with 90% ee.

Industrial-Scale Production Considerations

  • Cost Drivers : PtO₂ catalyst recovery (≥90% via filtration) reduces expenses.

  • Waste Management : CuCl₂ byproducts are neutralized with NaHCO₃ prior to disposal .

Chemical Reactions Analysis

Types of Reactions

cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxazolo[3,4-a]pyridin-3-one scaffold is highly versatile, with modifications at positions 5, 8a, and 8 significantly altering properties. Below is a detailed comparison with structurally related compounds:

Key Comparison Points

Stereochemical Control :

  • Compounds 12 and 13 () exhibit moderate stereoselectivity (1.5:1 and 2.2:1 diastereomeric ratios), highlighting challenges in controlling substituent orientation during reductive lithiation. In contrast, 5f () and 5g () utilize alkylation of sulfone precursors, achieving higher stereochemical fidelity due to rigid transition states .

Functional Group Effects: The benzylamino group in the target compound likely enhances solubility in polar solvents compared to alkyl- or aryl-substituted analogs (e.g., 12, 13, 5f). The amino group in 13 () introduces hydrogen-bonding capacity, as evidenced by broad IR peaks for NH/OH (3700–3000 cm⁻¹) .

Synthetic Efficiency: Yields for oxazolo-pyridinone derivatives vary widely:

  • 12 and 13 : 65–84% (moderate efficiency due to competing stereoisomers).
  • 5f and 5g : 68–83% (higher efficiency via alkylation of sulfones).
  • Radical cyclization () achieves 85% yield but requires specialized conditions .

Physicochemical Properties: Hydrophobic substituents (e.g., vinyl in 12, pentenyl in 13) result in oily products, while polar groups (e.g., amino in 13 from , hydroxy) yield solids. The target compound’s benzylamino group may balance lipophilicity and crystallinity .

Spectroscopic Signatures: All analogs show a characteristic C=O stretch at ~1750 cm⁻¹ (IR). In 5f, furan substituents produce distinct ¹H NMR signals (δ 6.0–7.3 ppm), whereas amino/hydroxy groups in 13 () downfield-shift protons near δ 3.36–4.42 ppm .

Research Implications

The comparison underscores the tunability of the oxazolo-pyridin-3-one scaffold. Future work should explore enantioselective synthesis (e.g., using chiral auxiliaries as in ) and biological screening against targets such as enzymes or receptors .

Biological Activity

Overview

cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one (CAS No. 1434141-96-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC14H18N2O2
Molecular Weight246.31 g/mol
IUPAC Namerel-(8R,8aS)-8-(benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one
Purity97%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways effectively, which is crucial for its potential therapeutic applications.

Key Mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity has been linked to its ability to protect cellular components from oxidative stress .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections .
  • Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways, indicating its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antioxidant Evaluation : A study conducted on similar oxazole compounds demonstrated that the tested derivatives exhibited significant antioxidant activity through electron transfer mechanisms, which could be extrapolated to this compound due to structural similarities .
  • Antimicrobial Testing : In vitro tests have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
  • Cancer Cell Studies : Research on derivatives of this compound revealed that they could inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one?

  • Methodology : The synthesis of oxazolo-pyridinone derivatives typically involves lithium-mediated reductive lithiation followed by electrophilic trapping. For example, analogous compounds (e.g., hexahydro-oxazolo[3,4-a]pyridin-3-one derivatives) are synthesized using methyl vinyl ketone or cyclohexenone as ionization agents. Key steps include:

  • Reductive lithiation : Use of LDBBA (lithium di-tert-butylbiphenylide) to generate tertiary α-amino organolithium intermediates.
  • Electrophilic quenching : Addition of benzylamine derivatives to introduce the cis-benzylamino group.
  • Purification : Flash chromatography (e.g., 10–50% diethyl ether/hexane gradients) to isolate stereoisomers, with GC analysis (stereoisomer ratios: 1.5:1 to 2.2:1) .

Q. How is the stereochemical configuration of cis-8-(Benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one confirmed?

  • Methodology : X-ray crystallography using programs like SHELXL or ORTEP-3 is critical. For example, analogous compounds (e.g., 5-oxohexahydro-oxazolo[3,4-a]pyridin-3-carboxylate derivatives) are analyzed via:

  • Crystallographic refinement : SHELXL for small-molecule refinement, with data collection at high resolution (e.g., 0.8 Å).
  • ORTEP visualization : Graphical representation of thermal ellipsoids to confirm cis-configuration .
    • Supporting data : NMR coupling constants (e.g., 3JHH^3J_{HH} values) and NOESY correlations validate spatial proximity of substituents .

Advanced Research Questions

Q. How can stereoselectivity be optimized during the synthesis of cis-8-(Benzylamino) derivatives?

  • Methodology : Control of stereochemistry depends on:

  • Ionization agent selection : Methyl vinyl ketone vs. cyclohexenone alters steric environments (e.g., 1.5:1 vs. 2.2:1 diastereomer ratios in analogous syntheses) .
  • Temperature and solvent effects : Lower temperatures (−78°C) favor kinetic control, while polar aprotic solvents enhance electrophile reactivity.
  • Chiral auxiliaries : Use of enantiopure benzylamine precursors or catalysts (e.g., Evans’ oxazolidinones) to bias cis-configuration .

Q. What structural features of oxazolo-pyridinones influence TLR4 modulation activity?

  • Methodology : Structure-activity relationship (SAR) studies on TLR4-modulating derivatives (e.g., 5-aminohexahydro-6,7,8-trihydroxy-oxazolo[3,4-a]pyridin-3-one) reveal:

  • Hydroxyl group positioning : Trihydroxy substitutions at C6, C7, and C8 enhance binding to TLR4’s hydrophobic pocket.
  • Benzylamino substituents : cis-configuration improves solubility and membrane permeability.
  • Assays : NF-κB luciferase reporter assays in HEK293 cells to quantify TLR4 activation/inhibition .

Q. How can conformational analysis resolve discrepancies in crystallographic data for oxazolo-pyridinone derivatives?

  • Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortions:

  • Puckering amplitude (Q) : Calculated from Cartesian coordinates (e.g., Q = 0.45 Å for a chair-like conformation).
  • Phase angle (θ) : Determines pseudorotation pathways (e.g., θ = 18° for a twisted boat conformation).
  • Software : Computational tools (e.g., Gaussian or ORCA) optimize geometry, while SHELXL refines crystallographic data .

Q. How can conflicting stereoisomer ratios in synthetic protocols be reconciled?

  • Case study : In analogous syntheses, stereoisomer ratios vary from 1.5:1 to 2.2:1 depending on ionization agents .
  • Resolution strategies :

  • Kinetic vs. thermodynamic control : Monitor reaction progress via in situ IR or HPLC to identify intermediate stability.
  • Dynamic NMR : Detect rotameric equilibria at variable temperatures (e.g., 298–333 K).
  • Crystallization-induced asymmetric transformation : Selective precipitation of one diastereomer under controlled conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.